5-Hepten-2-one, 6-methyl-5-phenyl-
Description
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Properties
CAS No. |
18955-99-2 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-methyl-5-phenylhept-5-en-2-one |
InChI |
InChI=1S/C14H18O/c1-11(2)14(10-9-12(3)15)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
IEVTVVBBIMSMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCC(=O)C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Historical Perspective on Chemical Discovery and Initial Characterization
The history of 6-methyl-5-hepten-2-one (B42903) is closely tied to the study of natural products. It was identified as a volatile component in numerous plants and was recognized for its contribution to their characteristic aromas. smolecule.com Its presence has been documented in various fruits like apricots, apples, and nectarines. oecd.org Early research focused on its isolation and identification from these natural sources.
The development of synthetic routes to produce 6-methyl-5-hepten-2-one was a significant milestone. One of the early and notable methods involves the Carroll rearrangement, which utilizes acetone (B3395972) and acetylene (B1199291) as starting materials to form an ester derivative of acetoacetic acid that subsequently rearranges to yield the target compound. chemicalbook.com Over the years, other synthetic pathways have been developed, including those starting from isobutylene (B52900) and isoprene (B109036). chemicalbook.com For instance, a method using isobutylene, acetone, and formaldehyde (B43269) was developed to synthesize an isomer, which is then converted to 6-methyl-5-hepten-2-one. chemicalbook.com
Overview of Research Trajectories
Established Chemical Synthetic Routes
The industrial and laboratory-scale synthesis of 6-methyl-5-hepten-2-one, an important intermediate in the production of various fine chemicals, has been accomplished through several distinct chemical pathways. These routes vary in their starting materials, reaction complexity, and efficiency.
Synthesis from Acetylene (B1199291) and Acetone through Multistep Pathways
A well-established, albeit multi-step, route to 6-methyl-5-hepten-2-one begins with the readily available starting materials, acetylene and acetone. chemicalbook.com This synthetic sequence involves several key transformations.
The initial step is the ethynylation of acetone with acetylene, conducted in the presence of an alkaline catalyst, to yield 2-methyl-3-butyn-2-ol. chemicalbook.comguidechem.com This intermediate is then subjected to partial hydrogenation using a Lindlar catalyst to selectively reduce the alkyne to an alkene, forming 2-methyl-3-buten-2-ol. chemicalbook.comgoogleapis.com
Table 1: Key Intermediates in the Synthesis from Acetylene and Acetone
| Intermediate Compound | Chemical Formula | Role in Synthesis |
|---|---|---|
| 2-Methyl-3-butyn-2-ol | C₅H₈O | Product of ethynylation |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | Product of partial hydrogenation |
Direct Synthesis from Isobutylene, Acetone, and Formaldehyde
A more direct, though technologically demanding, synthesis has been developed utilizing isobutylene, acetone, and formaldehyde as the primary raw materials. chemicalbook.com This process involves reacting these components at high temperatures and pressures to produce 6-methyl-6-hepten-2-one (B88235). googleapis.com
In a process developed by BASF, isobutylene, acetone, and formaldehyde are reacted to synthesize α-methylheptenone under conditions of 250°C and 30 MPa. chemicalbook.com This isomer is subsequently heated in the presence of a palladium and carbonyl iron catalyst to yield 6-methyl-5-hepten-2-one. chemicalbook.comguidechem.com Research has also explored a one-step synthesis from the same starting materials. chemicalbook.com Under reaction conditions of 30 MPa, 310–320°C, a molar ratio of isobutylene:acetone:formaldehyde of 5:4:1, and a residence time of 115 hours, a 34% yield of methylheptenone based on formaldehyde was achieved. chemicalbook.com A significant drawback of this general approach is the requirement for specialized equipment capable of handling the high-pressure and high-temperature conditions. googleapis.com
Synthesis from Isoprene (B109036)
Isoprene serves as another key starting material for the synthesis of 6-methyl-5-hepten-2-one. chemicalbook.comguidechem.com In this method, isoprene is first reacted with hydrogen chloride to produce isopentenyl chloride (also known as prenyl chloride). guidechem.comoecd.org
The resulting isopentenyl chloride is then condensed with acetone to form 6-methyl-5-hepten-2-one. guidechem.comoecd.org This condensation is typically carried out in the presence of a catalyst. Phase transfer catalysts like cetyltrimethylammonium bromide and benzyltriethylammonium chloride can be employed. chemicalbook.com For instance, using benzyltriethylammonium chloride at a 0.4% dosage (based on isopentenyl chloride), with a mass ratio of isopentenyl chloride:acetone:NaOH solution (48–51%) of 1:3.9:6.5, and a reaction temperature of 60–61°C for 3 hours, a yield of 65% based on isopentenyl chloride can be obtained. chemicalbook.com A challenge with this route can be the formation of significant quantities of salt byproducts, particularly when an equimolar amount of alkali is used relative to the prenyl chloride. googleapis.com
Derivations from Methyl 4-oxopentanoate (B1231505) via Wittig Reaction
The synthesis commences with the protection of the ketone group in methyl 4-oxopentanoate. vaia.comchegg.com The ester group is then converted into an aldehyde. vaia.com This aldehyde intermediate is subsequently subjected to a Wittig reaction with a suitable triphenyl phosphonium (B103445) ylide (a Wittig reagent) to introduce the substituted double bond characteristic of the target molecule. vaia.com The final step is the deprotection of the ketone to yield 6-methyl-5-hepten-2-one. vaia.com
Table 2: General Steps for Synthesis from Methyl 4-oxopentanoate
| Step | Description | Key Reagents/Reaction Type |
|---|---|---|
| 1 | Protection | Protection of the ketone group |
| 2 | Functional Group Conversion | Conversion of the ester to an aldehyde |
| 3 | Olefination | Wittig reaction to form the double bond |
Synthesis from 3-Methylbut-2-en-1-ol
6-Methyl-5-hepten-2-one can also be manufactured via a two-step synthesis starting from 3-methylbut-2-en-1-ol. oecd.org This alcohol can itself be derived from isobutylene and formaldehyde, where 3-methyl-3-buten-1-ol (B123568) is an initial product that can be further processed. oecd.org
Isomerization and Cracking Processes from Related Compounds
The production of 6-methyl-5-hepten-2-one can be achieved through the isomerization or cracking of related cyclic and acyclic compounds. google.com One such process involves the isomerization of 6-methyl-6-hepten-2-one. google.com This isomerization has been accomplished by heating the starting material in the presence of catalysts like iron pentacarbonyl or palladium. google.com
Another pathway is the cracking of 2,2,6-trimethyl-3,4-dihydropyran. google.com This process can be carried out by heating the dihydropyran compound. Furthermore, a combined isomerization and cracking process allows for the synthesis of 6-methyl-5-hepten-2-one from a mixture of 6-methyl-6-hepten-2-one and 2,2,6-trimethyl-3,4-dihydropyran. google.com This can be achieved by heating the mixture to temperatures between 100°C and 300°C in the presence of a strong acid or an ester of a strong acid as a catalyst. google.com
Conversion from 2,2,6-Trimethyl-3,4-dihydropyran
The synthesis of 6-methyl-5-hepten-2-one can be achieved through the thermal rearrangement of 2,2,6-trimethyl-3,4-dihydropyran. This process, often referred to as a "cracking" reaction, involves heating the pyran derivative to temperatures ranging from 100°C to 300°C. google.com The reaction is typically facilitated by the presence of a catalytic amount of a strong acid or an ester of a strong acid, ranging from 0.001 to 0.5 percent by weight. google.com The process is conducted at or above the vapor pressure of the reaction mixture to ensure the desired transformation occurs efficiently. google.com This method provides a direct pathway to 6-methyl-5-hepten-2-one, which is a valuable intermediate for producing odorants and carotenoid compounds. google.com
Isomerization of 6-Methyl-6-hepten-2-one
Another key synthetic route to 6-methyl-5-hepten-2-one is through the isomerization of its isomer, 6-methyl-6-hepten-2-one. This reaction involves heating the starting material in the presence of specific catalysts. google.com One documented method involves using iron pentacarbonyl or palladium catalysts at elevated temperatures. google.com A more direct approach involves heating a reaction mixture containing 6-methyl-6-hepten-2-one with a small percentage of a strong acid or its ester to temperatures between 100°C and 300°C. google.com This process can also be performed in a single step that combines the cracking of 2,2,6-trimethyl-3,4-dihydropyran and the isomerization of 6-methyl-6-hepten-2-one. google.com
Detailed Reaction Mechanisms and Kinetic Analysis
Exploration of Dehydration Mechanisms in Analogous Structures (e.g., E1 mechanism of 6-Methyl-5-hepten-2-ol)
The dehydration of alcohols is a fundamental organic reaction, and understanding the mechanism for analogous structures like 6-methyl-5-hepten-2-ol (B124558) can provide insights into the behavior of related compounds. The dehydration of an alcohol to form an alkene typically proceeds through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, often acid-catalyzed.
In the context of 6-methyl-5-hepten-2-ol, an E1 mechanism would involve the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a secondary carbocation. A subsequent deprotonation of a carbon atom adjacent to the carbocation by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the double bond. The stability of the resulting alkene and any potential carbocation rearrangements are key factors influencing the reaction pathway.
Gas-Phase Oxidation Kinetics with Environmental Species (e.g., Ozone, Hydroxyl Radicals)
6-Methyl-5-hepten-2-one is a volatile organic compound that can be released into the atmosphere from both natural and anthropogenic sources. oecd.org Its fate in the atmosphere is largely determined by its reactions with key oxidizing species such as ozone (O₃) and hydroxyl radicals (OH). acs.orgnih.gov
Studies have been conducted to determine the rate constants for the gas-phase reactions of 6-methyl-5-hepten-2-one. Using relative rate methods at approximately 296 K, the rate constants for its reaction with OH radicals, NO₃ radicals, and O₃ have been determined. acs.org The reaction products from these oxidation processes have also been identified and quantified. For instance, the reaction with OH radicals and ozone yields acetone and another carbonyl compound. acs.org These kinetic data are crucial for atmospheric modeling to predict the lifetime and environmental impact of 6-methyl-5-hepten-2-one. acs.orgnih.gov
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| OH Radical | (1.57 ± 0.39) × 10⁻¹⁰ | acs.org |
| NO₃ Radical | (7.5 ± 3.0) × 10⁻¹² | acs.org |
| Ozone (O₃) | (3.9 ± 1.5) × 10⁻¹⁶ | acs.org |
| Ozone (O₃) | (3.8 ± 1.2) × 10⁻¹⁶ (for 6-methyl-5-hepten-2-ol) | nih.gov |
| OH Radical | (1.0 ± 0.3) × 10⁻¹⁰ (for 6-methyl-5-hepten-2-ol) | nih.gov |
Catalytic Hydrogenation Studies
The catalytic hydrogenation of 6-methyl-5-hepten-2-one is a significant industrial process used to produce 6-methyl-2-heptanone, a valuable saturated ketone. google.com This transformation involves the selective reduction of the carbon-carbon double bond while preserving the carbonyl group.
Development and Performance of Catalytic Systems (e.g., Nano-Nickel Catalysts, Zirconium Doping)
Research has focused on developing efficient and selective catalysts for the hydrogenation of 6-methyl-5-hepten-2-one. Nano-nickel catalysts have shown high activity and selectivity for the saturation of the C=C bond. researchgate.net These catalysts, often supported on materials like polymeric resins, can be fine-tuned to alter their selectivity. researchgate.net
For instance, modifying nano-nickel catalysts with small amounts of tin can significantly increase their ability to hydrogenate the C=O bond, leading to the formation of the corresponding alcohol. researchgate.net Similarly, doping nano-nickel catalysts with zirconium has been shown to modify the catalyst's natural tendency to hydrogenate the C=C bond, resulting in an increased yield of unsaturated and saturated alcohols. researchgate.netresearchgate.net The development of these catalytic systems is often carried out in continuous-flow micro-reactors, allowing for precise control over reaction conditions. researchgate.net The use of palladium doping has also been investigated to enhance the activity of nano-nickel catalysts. researchgate.netresearchgate.net
| Catalyst System | Primary Effect | Reference |
| Nano-Nickel | High activity and selectivity for C=C bond saturation. | researchgate.net |
| Tin-modified Nano-Nickel | Increased selectivity for C=O bond hydrogenation. | researchgate.net |
| Zirconium-doped Nano-Nickel | Increased formation of unsaturated and saturated alcohols. | researchgate.netresearchgate.net |
| Palladium-doped Nano-Nickel | Improved catalyst activity. | researchgate.netresearchgate.net |
Mechanistic Insights into Chemoselective Hydrogenation Processes
The chemoselective hydrogenation of 6-methyl-5-hepten-2-one presents a challenge due to the presence of both a carbon-carbon (C=C) and a carbon-oxygen (C=O) double bond. Thermodynamically, hydrogenation of the C=C bond is generally preferred over the C=O bond. oup.com However, for the synthesis of valuable downstream products like 6-methyl-5-hepten-2-ol, which is used in fragrances and cosmetics, selective reduction of the carbonyl group is highly desirable. oup.com
Research into vapor-phase hydrogenation has shown that silica-supported copper (Cu/SiO₂) catalysts are particularly effective for this transformation. oup.comoup.com The mechanism hinges on the intrinsic properties of copper metal, which preferentially activates the C=O bond over the C=C bond. oup.com This selectivity allows for the targeted production of the unsaturated alcohol, 6-methyl-5-hepten-2-ol, while preserving the carbon-carbon double bond. oup.comoup.com The process is typically carried out at temperatures between 140 and 200°C under a flow of hydrogen gas at ambient pressure. oup.comoup.com The efficiency of the Cu/SiO₂ catalyst is further linked to the copper particle surface area; a larger surface area correlates with a higher formation rate of the desired unsaturated alcohol. oup.com
Optimization Strategies in Chemical Synthesis
Optimizing the synthesis of 6-methyl-5-hepten-2-one involves careful management of stereochemistry, catalyst systems, and process parameters to maximize yield and purity.
Based on the available research, there is no specific information detailing the use of chiral starting materials like L-threonine for the stereocontrolled synthesis of 6-methyl-5-hepten-2-one itself. Stereochemical control becomes more critical in the subsequent reduction of 6-methyl-5-hepten-2-one to its corresponding alcohol, 6-methyl-5-hepten-2-ol (sulcatol), which contains a chiral center.
Catalyst choice is paramount across various synthetic routes to 6-methyl-5-hepten-2-one, directly influencing reaction efficiency and product selectivity.
Isomerization Reactions: In processes starting from isomers like 6-methyl-6-hepten-2-one, catalysts are crucial for double bond migration. A combination of palladium and a carbonyl iron catalyst is used to facilitate the thermal conversion of α-methylheptenone to the desired 6-methyl-5-hepten-2-one. chemicalbook.com Alternatively, strong acids such as p-toluenesulfonic acid and other lower alkyl sulfonic acids effectively catalyze the isomerization, achieving high yields of about 95%. google.com
Condensation Reactions: For syntheses involving the condensation of isopentenyl chloride and acetone, phase-transfer catalysts are employed. Benzyltriethylammonium chloride is noted as being more suitable than cetyltrimethylammonium bromide due to its higher solubility and the generation of less solid waste. chemicalbook.com Solid base catalysts, such as sodium hydroxide (B78521) supported on alumina (B75360) (NaOH/Al₂O₃), are also utilized in condensation steps. google.com
Selective Hydrogenation: As discussed previously, Cu/SiO₂ catalysts are preferred for the selective hydrogenation of the carbonyl group. oup.comoup.com A key modification strategy involves the use of an organic additive, such as citric acid (CA) or 1,4,7,10-tetraoxacyclododecane (12C4), during the impregnation step of catalyst preparation. This addition increases the surface area of the active copper metal, which directly enhances the catalyst's performance and the rate of product formation. oup.comoup.com
Table 1: Catalyst Systems in the Synthesis of 6-Methyl-5-hepten-2-one
| Reaction Type | Catalyst System | Starting Materials | Purpose | Reference |
|---|---|---|---|---|
| Isomerization | Palladium and Carbonyl Iron | α-Methylheptenone | Conversion to β-isomer (6-methyl-5-hepten-2-one) | chemicalbook.com |
| Isomerization | Strong Acids (e.g., p-Toluenesulfonic Acid) | 6-Methyl-6-hepten-2-one | Isomerization of C=C double bond | google.com |
| Condensation | Benzyltriethylammonium Chloride (Phase-Transfer Catalyst) | Isopentenyl Chloride, Acetone | Facilitate reaction between aqueous and organic phases | chemicalbook.com |
| Hydrogenation | Cu/SiO₂ with Organic Additive | 6-Methyl-5-hepten-2-one | Chemoselective hydrogenation of C=O to C-OH | oup.comoup.com |
Process Parameter Optimization (e.g., temperature, pressure, reactant stoichiometry, reaction residence time)
Fine-tuning process parameters is a critical strategy for maximizing yield and minimizing side reactions. Different synthetic routes operate under vastly different optimized conditions.
One industrial method, the one-step reaction of isobutylene, acetone, and formaldehyde, requires high temperature and pressure. Optimal conditions have been identified as a reaction temperature of 310–320°C and a pressure of 30 MPa. chemicalbook.com The molar ratio of reactants is also crucial, with a ratio of 5:4:1 (isobutylene:acetone:formaldehyde) and a long residence time of 115 hours resulting in a 34% yield based on formaldehyde. chemicalbook.com
In contrast, the synthesis from isopentenyl chloride and acetone using a phase-transfer catalyst operates under much milder conditions. A reaction temperature of 60–61°C for 3 hours is sufficient. chemicalbook.com For this route, optimization involves the mass ratio of reactants (isopentenyl chloride:acetone:NaOH solution at 1:3.9:6.5) and the catalyst loading (0.4% based on isopentenyl chloride), which together can achieve a 65% yield. chemicalbook.com
For the acid-catalyzed isomerization of precursors like 2,2,6-trimethyl-3,4-dihydropyran, the temperature is a key variable, typically controlled between 100°C and 300°C to achieve high conversion rates. google.com
Table 2: Optimized Process Parameters for 6-Methyl-5-hepten-2-one Synthesis
| Synthetic Route | Temperature | Pressure | Reactant Ratio | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| From Isobutylene, Acetone, Formaldehyde | 310–320°C | 30 MPa | 5:4:1 (molar) | 115 h | 34% | chemicalbook.com |
| From Isopentenyl Chloride and Acetone | 60–61°C | Ambient | 1:3.9:6.5 (mass) | 3 h | 65% | chemicalbook.com |
| Acid-Catalyzed Isomerization | 100–300°C | Autogenous (e.g., 200 psi) | N/A | Not specified | ~95% | google.com |
| Vapor-Phase Hydrogenation (of the ketone) | 140–200°C | Ambient | N/A | Not specified | High selectivity | oup.comoup.com |
Carotenoid Pathway as a Biosynthetic Precursor
The formation of 6-methyl-5-hepten-2-one is intricately linked to the carotenoid biosynthetic pathway. Carotenoids, which are pigments found in many plants and microorganisms, serve as the foundational molecules for a variety of compounds, including this specific heptenone.
A key step in the biosynthesis of 6-methyl-5-hepten-2-one from carotenoids is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are responsible for the oxidative cleavage of carotenoid molecules at specific double bonds. nih.govnih.gov
In plants, the CCD1 enzyme family plays a crucial role in producing various apocarotenoids that contribute to flavor and fragrance. nih.gov Specifically, enzymes like ZmCCD1 from maize and the CCD1 enzymes from tomato and Arabidopsis have been shown to cleave lycopene (B16060) to produce 6-methyl-5-hepten-2-one. nih.gov This cleavage occurs at the 5,6 or 5',6' bond positions of the lycopene molecule. nih.gov Research has demonstrated that CCD1 enzymes can act on a variety of linear and cyclic carotenoids, indicating a broad substrate specificity. nih.gov
The production of 6-methyl-5-hepten-2-one is a notable event during the metabolism of certain fruits. As fruits ripen, the degradation of carotenoids by CCDs leads to the formation of a range of volatile organic compounds, including this heptenone. nih.govnih.gov This process is a significant contributor to the characteristic aroma of many fruits.
In tomatoes, for instance, 6-methyl-5-hepten-2-one is recognized as an important flavor volatile. nih.govsigmaaldrich.com Its formation is a direct result of the enzymatic cleavage of lycopene, a carotenoid abundant in ripe tomatoes. nih.gov Similarly, in papaya, the expression of the CCD1 gene is linked to the accumulation of 6-methyl-5-hepten-2-one. researchgate.net
Occurrence as a Volatile Organic Compound in Biological Systems
6-Methyl-5-hepten-2-one is a widely distributed volatile organic compound (VOC) found in a diverse array of biological systems, from plants to insects. Its presence is often associated with the characteristic scent of the organism or its products.
This compound is a natural constituent of numerous plants. It has been identified in a variety of fruits, including tomatoes, guava, and papaya. nih.govresearchgate.netthegoodscentscompany.com Furthermore, it is a known component of essential oils from plants like lemongrass and palmarosa. contaminantdb.ca The compound has also been detected in birch trees and various herbs, contributing to their distinct aromas. wikidata.org
The presence of 6-methyl-5-hepten-2-one significantly influences the aroma profiles of several food products. It is recognized as a flavor component in honey and has been identified as one of the volatile compounds in different types of Chinese black tea. nih.gov Its fruity and slightly cheesy character makes it a versatile ingredient in the flavor industry. perfumerflavorist.com Studies have also noted its presence in fermented chili pepper, where it contributes to the complex aroma.
In addition to its widespread occurrence in the plant kingdom, there is evidence of the endogenous formation of related compounds in other organisms through pathways like the mevalonate (B85504) pathway. The mevalonate pathway is a fundamental metabolic route for the synthesis of isoprenoids, which are precursors to a vast number of molecules, including cholesterol and certain hormones in humans. nih.govnih.gov This pathway generates the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are used to construct more complex isoprenoids. nih.gov While direct synthesis of 6-methyl-5-hepten-2-one in humans via this pathway is not explicitly detailed, the pathway's role in producing the foundational units of such compounds is well-established. nih.govnih.gov
Microbial Production and Metabolic Pathways (e.g., Lactobacillus paracasei, E. coli cultures)
While the direct microbial production of 5-Hepten-2-one, 6-methyl-5-phenyl- has not been extensively documented in scientific literature, the metabolic capabilities of microorganisms like Escherichia coli and Lactobacillus paracasei provide a basis for exploring potential biosynthetic routes. The synthesis of this unsaturated ketone would likely involve pathways related to amino acid metabolism and the production of aromatic compounds.
Metabolic engineering of E. coli has been widely explored for the production of various phenylpropanoids and their derivatives. nih.gov These strategies often focus on leveraging the shikimate pathway, which is responsible for the synthesis of aromatic amino acids such as phenylalanine and tyrosine. mdpi.com Phenylpyruvate, a key intermediate in this pathway, serves as a precursor for a range of valuable aromatic compounds. nih.gov
Research has demonstrated the successful engineering of E. coli to produce phenylpyruvate derivatives by introducing and overexpressing specific genes. nih.govfrontiersin.org For the hypothetical synthesis of 5-Hepten-2-one, 6-methyl-5-phenyl-, a potential pathway in a genetically engineered E. coli could involve the following stages:
Enhancement of Phenylalanine Biosynthesis: The initial step would involve increasing the intracellular pool of L-phenylalanine, the primary precursor. This can be achieved by engineering the shikimate pathway to direct metabolic flux towards aromatic amino acid production. mdpi.com
Conversion to Phenylpyruvate: L-phenylalanine can be converted to phenylpyruvate through deamination.
Condensation and Elongation: The subsequent steps would involve the condensation of phenylpyruvate with an acetyl-CoA derived unit and subsequent enzymatic reactions to form the heptenone backbone. This could potentially be achieved through the introduction of novel enzyme cascades.
Lactobacillus paracasei, a lactic acid bacterium known for its role in food fermentation, possesses a diverse metabolic arsenal (B13267) for producing flavor compounds, including organic acids, diacetyl, and acetoin. nih.govmdpi.com While not directly linked to the production of complex unsaturated ketones, its metabolic activities involving amino acids are noteworthy. L. paracasei is capable of metabolizing and synthesizing a variety of bioproducts. nih.gov
This bacterium possesses enzymes such as aspartate ammonia-lyase, which can act on amino acids like L-phenylalanine to produce trans-cinnamic acid. mdpi.com Furthermore, some strains of L. paracasei have been shown to biotransform certain compounds; for instance, they can convert the mycotoxin zearalenone (B1683625) into its hydroxylated derivatives. nih.gov This indicates a capacity for modifying complex aromatic structures, although the synthesis of a compound like 5-Hepten-2-one, 6-methyl-5-phenyl- has not been observed.
The following tables summarize key enzymes and precursors involved in related microbial metabolic pathways.
| Precursor | Metabolic Pathway | Potential Product Class | Microorganism Example |
| Phenylalanine | Shikimate Pathway Derivative | Phenylpropanoids | Escherichia coli |
| Phenylpyruvate | Phenylalanine Catabolism | Aromatic Ketones | Escherichia coli |
| L-Phenylalanine | Amino Acid Biotransformation | Cinnamic Acid | Lactobacillus paracasei |
Table 1: Potential Precursors and Pathways for Phenyl-Heptenone Biosynthesis
| Enzyme | Function | Potential Role in Synthesis | Source Organism Example |
| Phenylalanine ammonia-lyase | Deamination of Phenylalanine | Formation of Cinnamic Acid Precursor | Rhodotorula sp. |
| Acyl-CoA Synthetase | Activation of Carboxylic Acids | Formation of Phenylacetyl-CoA | Escherichia coli |
| Ketosynthase | Carbon-Carbon Bond Formation | Chain Elongation | Saccharomyces cerevisiae |
| Enoyl-CoA Reductase | Reduction of Double Bonds | Saturation of Heptenone Backbone | Escherichia coli |
| Thioesterase | Hydrolysis of Thioester Bond | Release of Final Ketone Product | Escherichia coli |
Table 2: Hypothetical Enzymatic Steps for 5-Hepten-2-one, 6-methyl-5-phenyl- Synthesis in Engineered Microbes
Advanced Analytical Chemistry Techniques for 6 Methyl 5 Hepten 2 One
Chromatographic Methodologies for Isolation and Quantification
Chromatography is fundamental to isolating 6-methyl-5-hepten-2-one (B42903) from various matrices and quantifying its concentration. Gas and liquid chromatography are the principal methods employed for this purpose.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 6-methyl-5-hepten-2-one. In this method, the compound is vaporized and passed through a capillary column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint for identification.
The retention of a compound in a GC system can be standardized using Kovats' Retention Indices (RI). These indices help in comparing results across different instruments and conditions. The NIST Chemistry WebBook provides retention index data for 6-methyl-5-hepten-2-one on various column types. nist.gov
Table 1: Kovats' Retention Indices for 6-Methyl-5-hepten-2-one
| Column Type | Temperature Profile | Retention Index (RI) |
|---|---|---|
| Non-polar | Temperature Ramp | 964 - 994 |
| Polar | Temperature Ramp | 1318 - 1342 |
Data sourced from the NIST Chemistry WebBook. nist.gov
For analyzing 6-methyl-5-hepten-2-one in complex samples such as fruit, a sample preparation step is crucial to remove interfering substances. nih.govdntb.gov.ua Liquid-Liquid Extraction (LLE) is an effective method for this purpose, followed by analysis with GC-MS. A rapid LLE-GC-MS method has been developed for the effective determination of this compound in fruit. nih.gov This approach offers a more rapid, precise, and lower-cost alternative to other methods like solid-phase microextraction (SPME). nih.govdntb.gov.ua
The validated LLE-GC-MS method demonstrates high linearity for quantification. nih.govdntb.gov.ua
Table 2: Performance of LLE-GC-MS Method for 6-Methyl-5-hepten-2-one Analysis
| Parameter | Finding |
|---|---|
| Linearity Range | 100–2000 ng/ml |
| Limit of Detection (LOD) | <100 ng/ml |
| Limit of Quantification (LOQ) | <100 ng/ml |
Data from a study on determination in fruit. nih.govdntb.gov.ua
High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary separation technique to GC. For 6-methyl-5-hepten-2-one, a reverse-phase (RP) HPLC method can be utilized. sielc.com In this setup, the compound is retained on a specialized reverse-phase column and eluted with a suitable mobile phase. sielc.com This method is versatile, as it can be coupled with either a Mass Spectrometer (MS) for definitive identification or a UV detector for quantification. sielc.comsielc.com
Table 3: Typical HPLC Conditions for 6-Methyl-5-hepten-2-one Analysis
| Parameter | Description |
|---|---|
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile (ACN) and water with a sulfuric acid (H₂SO₄) or phosphoric acid buffer. sielc.comsielc.com |
| Detection | UV at 200 nm or Mass Spectrometry (MS). sielc.comsielc.com |
For MS-compatible applications, formic acid is used as the buffer instead of phosphoric acid. sielc.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is indispensable for determining the precise atomic arrangement within the 6-methyl-5-hepten-2-one molecule. NMR and Mass Spectrometry are the primary tools for this structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. For 6-methyl-5-hepten-2-one, ¹H (proton) NMR is used to identify the different types of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton.
¹H NMR data shows characteristic chemical shifts for the protons in the molecule. For example, the vinylic proton on the carbon-carbon double bond appears at a distinct frequency compared to the protons of the methyl groups or those on the carbon chain. chemicalbook.com
Table 4: ¹H NMR Chemical Shift Data for 6-Methyl-5-hepten-2-one
| Assignment (Proton Environment) | Chemical Shift (ppm) |
|---|---|
| A: Vinylic proton (-CH=) | 5.066 |
| B: Methylene protons (-CH₂-C=) | 2.455 |
| C: Methylene protons (-CH₂-CO-) | 2.251 |
| D: Acetyl methyl protons (-COCH₃) | 2.134 |
| E: Vinylic methyl protons (=C(CH₃)₂) | 1.675 |
| F: Vinylic methyl protons (=C(CH₃)₂) | 1.617 |
Data recorded in CDCl₃ solvent. chemicalbook.com
Further structural confirmation can be achieved using ¹³C NMR along with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which can differentiate between CH, CH₂, and CH₃ groups.
In Mass Spectrometry, a molecule is converted into a molecular ion that is then fragmented. The resulting pattern of charged fragments is unique to the compound's structure. The analysis of these fragmentation patterns is a powerful tool for structural confirmation. nih.govdntb.gov.ua
For 6-methyl-5-hepten-2-one (molecular weight 126.20 g/mol ), the electron ionization mass spectrum shows a characteristic molecular ion peak (M⁺) at m/z 126. nist.govmassbank.eu The fragmentation pattern includes several key ions that arise from predictable cleavage pathways for ketones, such as α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Table 5: Significant Peaks in the Electron Ionization Mass Spectrum of 6-Methyl-5-hepten-2-one
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |
| 43 | 99.7 | [CH₃CO]⁺ (Acetyl cation) |
| 58 | 44.8 | [C₃H₆O]⁺ (From McLafferty rearrangement) |
| 69 | 36.3 | [C₅H₉]⁺ |
| 83 | 14.5 | [M - C₃H₇]⁺ |
| 111 | 12.0 | [M - CH₃]⁺ |
| 126 | 7.9 | [C₈H₁₄O]⁺ (Molecular Ion, M⁺) |
Data sourced from MassBank. massbank.eu
The prominent peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺, resulting from α-cleavage. The peak at m/z 58 is characteristic of a McLafferty rearrangement, a common fragmentation pathway for ketones with a sufficiently long alkyl chain. miamioh.edu These predictable fragments provide strong evidence for the structure of 6-methyl-5-hepten-2-one.
Compound Names Table
| Systematic Name | Common Synonyms |
| 5-Hepten-2-one, 6-methyl- | 6-Methyl-5-hepten-2-one nist.gov, 6-Methyl-5-heptene-2-one sielc.com, 6-Methylhept-5-en-2-one sielc.com, Sulcatone nist.gov, Prenylacetone sielc.com, Methylheptenone nist.gov |
Following an extensive search for scientific literature and spectroscopic data, no information was found for the chemical compound "5-Hepten-2-one, 6-methyl-5-phenyl-". The search results consistently provided information for a different, non-phenylated compound, "6-Methyl-5-hepten-2-one".
Therefore, it is not possible to provide the requested article section on the Infrared (IR) Spectroscopy of "5-Hepten-2-one, 6-methyl-5-phenyl-" as no research findings or spectroscopic data for this specific compound could be located in the available resources.
The inclusion of a phenyl group significantly alters the chemical structure and, consequently, its spectroscopic properties. Providing data for the incorrect compound would be scientifically inaccurate and misleading.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Intermolecular Interactions and Behavior
No specific molecular dynamics (MD) simulations have been published that focus on the intermolecular interactions and behavior of 5-Hepten-2-one, 6-methyl-5-phenyl-. MD simulations are a powerful tool for investigating the conformational dynamics and interactions of molecules in various environments. For instance, MD simulations have been used to study the permeation of skin oil oxidation products, including the related compound 6-methyl-5-hepten-2-one (B42903), through model skin membranes. researchgate.net These simulations, which can require extensive sampling and enhanced sampling techniques, help to understand the complex interactions at a molecular level. researchgate.net Similar studies on high-phenyl polysiloxanes have shown that interactions between phenyl groups can significantly influence intra- and intermolecular forces, affecting chain flexibility and motion. nih.gov Analogous investigations for 5-Hepten-2-one, 6-methyl-5-phenyl- would be necessary to understand its specific behavior.
Theoretical Modeling of Reaction Pathways and Transition States
Detailed theoretical modeling of the reaction pathways and transition states for 5-Hepten-2-one, 6-methyl-5-phenyl- has not been reported in the scientific literature. While the hydrogenation pathways of 6-methyl-5-hepten-2-one have been investigated, providing insights into its catalytic conversion, this does not account for the electronic and steric influences of a phenyl substituent. researchgate.net A kinetic study on the formation of various aroma compounds, including the structurally distinct 5-Methyl-2-phenyl-2-hexenal, highlights the complexity of reaction mechanisms in model systems, but does not provide direct information on the target compound. researchgate.net
In-silico Characterization of Biosynthetic Enzymes (e.g., CCD1 gene activity)
There is no available research on the in-silico characterization of biosynthetic enzymes, such as carotenoid cleavage dioxygenases (CCDs), in relation to the formation or degradation of 5-Hepten-2-one, 6-methyl-5-phenyl-. The volatile compound 6-methyl-5-hepten-2-one is known to be a product of carotenoid metabolism. nih.gov However, no computational studies have been performed to model the interaction of the phenyl-substituted analog with enzymes like CCD1. In-silico analyses are crucial for understanding the structural and functional impact of genetic variations on enzymes and for identifying key enzymes in biosynthetic pathways, but such work has yet to be undertaken for this specific compound. researchgate.net
Environmental Transformation and Degradation Pathways
Atmospheric Degradation Mechanisms
Once released into the atmosphere, 5-Hepten-2-one, 6-methyl- is subject to degradation, primarily through indirect photolysis involving reactions with atmospheric radicals. oecd.org The main degradation pathways are reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). acs.orgacs.org
Experimental studies have determined the rate constants for these key atmospheric reactions at 296 ± 2 K. acs.orgacs.org These findings are supported by computational studies, particularly for the ozonolysis reaction, which show good agreement with experimental data. acs.orgsigmaaldrich.cn
| Reaction with | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Half-Life | Source |
|---|---|---|---|
| OH radicals | (1.57 ± 0.39) × 10⁻¹⁰ | 4.2 hours | oecd.orgacs.orgacs.org |
| NO₃ radicals | (7.5 ± 3.0) × 10⁻¹² | Not specified | acs.orgacs.org |
| Ozone (O₃) | (3.9 ± 1.5) × 10⁻¹⁶ | 38.4 minutes | oecd.orgacs.orgacs.org |
| Ozone (O₃) (Computational) | 5.9 × 10⁻¹⁶ | Not specified | acs.orgsigmaaldrich.cnresearchgate.net |
Biodegradation in Environmental Compartments
In aquatic and soil environments, 5-Hepten-2-one, 6-methyl- is considered to be readily biodegradable. oecd.org Standardized testing has demonstrated its susceptibility to microbial degradation.
A Manometric Respirometry Test (OECD Guideline 301F) showed that the compound achieved 91% degradation over a 28-day period. oecd.org Significantly, the test also met the 10-day window criterion, with over 60% of the substance degrading within this initial timeframe, further supporting its classification as readily biodegradable. oecd.org Due to its chemical structure, degradation through hydrolysis is not considered a significant environmental fate process. oecd.org
The compound's natural occurrence in various plants and fruits, such as birch, herbs, apricots, and apples, suggests that pathways for its biological degradation are present in the natural environment. oecd.org It has also been detected in wastewater samples and identified as a by-product of ozone disinfection of water. oecd.org
| Test Method | Result | Source |
|---|---|---|
| OECD 301F (Manometric Respirometry) | 91% degradation in 28 days | oecd.org |
| 10-Day Window | Passed (>60% degradation) | oecd.org |
Environmental Distribution Modeling
To understand the partitioning of 5-Hepten-2-one, 6-methyl- among different environmental compartments, distribution models are utilized. The Mackay Level I fugacity model provides a prediction of where the chemical is likely to be found at equilibrium.
According to a Mackay Level I model (V2.11), the majority of 5-Hepten-2-one, 6-methyl- is expected to partition into the air (69%) and water (30%). oecd.org A very small fraction is predicted to be distributed to soil and sediment, with less than 1% in each compartment. oecd.org This distribution pattern is consistent with its physical and chemical properties, such as its volatility. researchgate.net
The potential for the compound to adsorb to soil and sediment is low. This is indicated by calculated logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc) values of 1.57 and 2.04. oecd.org These low values suggest that the compound will have high mobility in soil and a low tendency to adsorb to suspended solids and sediment in water. oecd.org
| Environmental Compartment | Predicted Distribution (%) | Source |
|---|---|---|
| Air | 69% | oecd.org |
| Water | 30% | oecd.org |
| Soil | <1% | oecd.org |
| Sediment | <1% | oecd.org |
Applications As a Chemical Intermediate in Advanced Organic Synthesis
Precursor for the Synthesis of Useful Odorants and Fragrances
6-Methyl-5-hepten-2-one (B42903) is a cornerstone in the fragrance and flavor industry, primarily for its role as a precursor to several key aroma compounds. chemicalbook.comlookchem.com Its molecular framework is readily converted into terpenoids and other fragrance molecules with desirable scent profiles.
One of the most prominent synthetic routes starting from 6-methyl-5-hepten-2-one is the synthesis of linalool . This process typically involves an ethynylation reaction, where 6-methyl-5-hepten-2-one reacts with acetylene (B1199291) to form dehydrolinalool . google.comgoogle.com Subsequent selective hydrogenation of dehydrolinalool yields linalool, a widely used fragrance ingredient with a pleasant floral and woody scent. google.comgoogle.com
Furthermore, 6-methyl-5-hepten-2-one is an intermediate in the production of citral and pseudoionone (B86502) . chemicalbook.com The synthesis of pseudoionone can be achieved through a Cope rearrangement of an intermediate derived from 6-methyl-5-hepten-2-one. mdpi.com Pseudoionone itself is a key precursor to the ionones, which are prized for their violet-like aroma. lookchem.com
The transformation of 6-methyl-5-hepten-2-one into these valuable odorants is a testament to its importance in the fragrance industry. The purity of the final product, such as linalool, is highly dependent on the quality of the starting 6-methyl-5-hepten-2-one and the control of the synthetic process to avoid unwanted impurities that can affect the fragrance profile. google.com
Table 1: Fragrance Compounds Derived from 6-Methyl-5-hepten-2-one
| Precursor | Derived Fragrance/Odorant | Key Synthetic Step |
|---|---|---|
| 6-Methyl-5-hepten-2-one | Dehydrolinalool | Ethynylation google.comgoogle.com |
| Dehydrolinalool | Linalool | Selective Hydrogenation google.comgoogle.com |
| 6-Methyl-5-hepten-2-one | Citral | Intermediate Synthesis chemicalbook.com |
Intermediate in the Production of Vitamins
The utility of 6-methyl-5-hepten-2-one extends into the pharmaceutical and nutritional sectors, where it serves as a critical intermediate in the synthesis of essential vitamins, including Vitamin A, Vitamin E, and Vitamin K1. chemicalbook.com
In the industrial synthesis of Vitamin E (α-tocopherol), 6-methyl-5-hepten-2-one is a key starting material for the preparation of isophytol. researchgate.netpku.edu.cn Linalool, derived from 6-methyl-5-hepten-2-one, is a crucial intermediate in the main pathway to produce isophytol. researchgate.netpku.edu.cn Isophytol is then condensed with 2,3,5-trimethylhydroquinone (TMHQ) to form α-tocopherol. researchgate.net Major chemical companies like BASF and Roche have developed efficient methods for the synthesis of 6-methyl-5-hepten-2-one for this purpose. researchgate.netpku.edu.cn
Similarly, in the synthesis of Vitamin A , 6-methyl-5-hepten-2-one is a precursor to key intermediates. chemicalbook.com The industrial synthesis of Vitamin A often involves the construction of a polyene chain, and the carbon skeleton of 6-methyl-5-hepten-2-one provides a valuable starting point. For instance, the Hoffmann-La Roche synthesis of Vitamin A utilizes 6-methyl-5-hepten-2-one as an early intermediate, which is then converted through several steps to β-ionone, a crucial building block for Vitamin A. mdpi.com
The role of 6-methyl-5-hepten-2-one as an intermediate also extends to the synthesis of Vitamin K1 . chemicalbook.com The side chain of Vitamin K1 is a phytyl group, the synthesis of which can be approached using intermediates derived from 6-methyl-5-hepten-2-one.
Table 2: Vitamins Synthesized Using 6-Methyl-5-hepten-2-one as an Intermediate
| Vitamin | Key Intermediate Derived from 6-Methyl-5-hepten-2-one |
|---|---|
| Vitamin E | Isophytol researchgate.netpku.edu.cn |
| Vitamin A | β-Ionone mdpi.com |
Role in the Synthesis of Carotenoid Compounds
6-Methyl-5-hepten-2-one is a valuable intermediate in the production of carotenoid compounds. google.com Carotenoids are a class of organic pigments found in plants and other photosynthetic organisms, and some, like β-carotene, are important as provitamin A.
The synthesis of carotenoids often involves the coupling of smaller building blocks to construct the long, conjugated polyene chain that is characteristic of this class of molecules. The carbon skeleton of 6-methyl-5-hepten-2-one is a useful C8 unit that can be incorporated into the larger carotenoid framework. In fact, 6-methyl-5-hepten-2-one is itself a degradation product of carotenoids like lycopene (B16060).
The industrial synthesis of various carotenoids leverages intermediates derived from 6-methyl-5-hepten-2-one. For example, the synthesis of β-carotene can utilize intermediates that are also common to the synthesis of Vitamin A, which, as mentioned, can be derived from 6-methyl-5-hepten-2-one. google.com
Utility in the Preparation of Pharmaceutical Precursors
Beyond its specific applications in vitamin synthesis, 6-methyl-5-hepten-2-one serves as a versatile intermediate in the broader field of pharmaceutical synthesis. chemicalbook.comchemimpex.com Its chemical reactivity allows for its incorporation into a variety of complex molecules that may serve as precursors to active pharmaceutical ingredients (APIs).
The presence of both a ketone and a double bond allows for a range of chemical modifications, including reduction, oxidation, and addition reactions, enabling chemists to build molecular complexity. chemimpex.com While specific examples of commercial drugs derived directly from 6-methyl-5-hepten-2-one are not as prominently documented as its role in vitamin and fragrance synthesis, its utility as a building block in organic synthesis makes it a valuable compound for researchers developing new pharmaceutical entities. chemimpex.com For instance, it is used in the synthesis of thyrsiferyl 23-acetate, a compound that has shown potential as an anti-leukemic agent that induces apoptosis. lookchem.com
Current Research Challenges and Future Directions
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of 6-methyl-5-hepten-2-one (B42903) has traditionally relied on several established routes, each with its own set of advantages and drawbacks. Key starting materials include acetylene (B1199291) and acetone (B3395972), isobutylene (B52900), or isoprene (B109036). chemicalbook.com For instance, one method involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement. chemicalbook.com Another major industrial process, developed by companies like BASF, utilizes isobutylene, acetone, and formaldehyde (B43269) to produce an intermediate, which is then converted to 6-methyl-5-hepten-2-one using a palladium and carbonyl iron catalyst. chemicalbook.com
However, these traditional methods often involve high pressures, high temperatures (e.g., 250°C and 30 MPa), and multi-step reactions, which can lead to significant energy consumption and the generation of waste. chemicalbook.comgoogle.com A key research challenge is the development of more sustainable and efficient synthetic pathways. Future directions are focused on:
Catalyst Innovation: Research is ongoing to find more efficient and environmentally benign catalysts that can operate under milder conditions. For example, the use of phase transfer catalysts like benzyltriethylammonium chloride has been explored to improve reaction yields and reduce solid waste compared to other catalysts. chemicalbook.com
Process Intensification: Efforts are being made to combine multiple reaction steps into a single, continuous process. A one-step reaction from isobutylene, acetone, and formaldehyde has been developed, although yields and space-time efficiency indicate room for improvement. chemicalbook.com
Alternative Starting Materials: The exploration of bio-based or more readily available starting materials is a critical goal for enhancing the sustainability of 6-methyl-5-hepten-2-one production. This aligns with the broader "green chemistry" initiative to reduce reliance on petrochemical feedstocks. nih.gov
Table 1: Comparison of Selected Synthetic Routes for 6-Methyl-5-hepten-2-one
Enhancement of Bioproduction Strategies through Metabolic Engineering
The production of chemicals using microbial cell factories is a cornerstone of sustainable development and green chemistry. nih.gov Metabolic engineering, which involves modifying biochemical pathways within organisms, offers a promising alternative to chemical synthesis for producing compounds like 6-methyl-5-hepten-2-one. nih.govnih.gov
A significant research challenge lies in designing and optimizing microbial systems for efficient bioproduction. In nature, 6-methyl-5-hepten-2-one can be formed from the oxidative cleavage of carotenoids like lycopene (B16060). researchgate.net This natural pathway provides a blueprint for metabolic engineering. For example, researchers have successfully demonstrated that E. coli cultures engineered to accumulate lycopene can generate 6-methyl-5-hepten-2-one when expressing a specific enzyme, ZmCCD1 (a carotenoid cleavage dioxygenase). researchgate.net Fungi, such as Penicillium italicum, are also known to transform compounds like geraniol (B1671447) and nerol (B1678202) into 6-methyl-5-hepten-2-one. oecd.org
Future research in this area will likely focus on:
Pathway Optimization: Increasing the efficiency of the biosynthetic pathway by upregulating key enzymes (like carotenoid cleavage dioxygenases) and downregulating competing pathways.
Host Strain Engineering: Developing robust microbial hosts (such as E. coli or yeast) that can tolerate high concentrations of the product and its precursors. nih.gov
Feedstock Utilization: Engineering microbes to utilize inexpensive and renewable feedstocks, such as glucose or lignocellulosic biomass, for production. nih.gov
Enzyme Discovery and Engineering: Identifying novel enzymes with higher specificity and catalytic efficiency for the desired reactions.
Advanced Analytical Characterization in Increasingly Complex Biological and Environmental Matrices
Accurately detecting and quantifying 6-methyl-5-hepten-2-one is crucial for understanding its role in biological systems and for quality control in industrial applications. However, analyzing this compound within complex matrices like fruit, insect tissues, or environmental samples presents a significant analytical challenge. nih.govnih.gov The matrix itself contains numerous other compounds that can interfere with the analysis, potentially compromising sensitivity and accuracy. nih.gov
To address this, researchers are developing more sophisticated analytical methods. A rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method has been validated for the effective determination of 6-methyl-5-hepten-2-one in fruit. nih.gov This method proved to be faster, more precise, and more accurate than older techniques like solid-phase microextraction (SPME)-GC-MS for this specific application. nih.gov
Future directions in analytical chemistry for this compound include:
Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to measure trace amounts of the compound. nih.gov
High-Throughput Screening: Creating faster analytical procedures to screen large numbers of samples, which is particularly important for metabolic engineering research and environmental monitoring. nih.gov
Ambient Ionization Mass Spectrometry: Applying techniques like Direct Analysis in Real Time (DART) or Desorption Electrospray Ionization (DESI), which allow for direct analysis of samples with minimal preparation, could revolutionize the speed of detection on surfaces like fruits or plant leaves. numberanalytics.com
Real-Time Monitoring: Developing sensors or portable devices capable of real-time monitoring of 6-methyl-5-hepten-2-one emissions from plants or insects.
Table 2: Analytical Methods for 6-Methyl-5-hepten-2-one (MHO) Detection
Further Elucidation of Biological Roles and Interactions (excluding human clinical data)
6-Methyl-5-hepten-2-one plays diverse and fascinating roles in the biological world, acting as a semiochemical (a chemical involved in communication). A major challenge is to fully map out its functions and interactions in various ecosystems.
In Insects: It is a known attractant for several mosquito species, including Aedes aegypti, which has an odor receptor gene (Or4) specifically tuned to this compound. wikipedia.orgwikipedia.org It also functions as an aggregation pheromone precursor in some bark beetles and can influence insect development. researchgate.net For instance, it acts as a competitive inhibitor of the enzyme acetylcholinesterase in the cotton pest Spodoptera littoralis, affecting its growth and development. nottingham.ac.uk More recently, it has shown potential as a control agent against the maize weevil (Sitophilus zeamais). nih.gov
In Plants: In plants, 6-methyl-5-hepten-2-one is a volatile compound derived from the breakdown of carotenoids and is a component of the flavor and aroma of fruits like tomatoes. nih.gov Recent research has uncovered a more complex role, showing that it can promote programmed cell death (PCD) in pears during cold storage, a process linked to the development of superficial scald. nih.gov This finding opens up new avenues for understanding and potentially controlling post-harvest fruit quality.
In Fungi: The compound has demonstrated antifungal properties. It can reduce the growth of phytopathogenic fungi such as Fusarium verticillioides and Aspergillus species that infect stored maize. nih.gov
Future research will aim to unravel the intricate details of these interactions, such as identifying the specific receptors and signaling pathways that are activated by 6-methyl-5-hepten-2-one in different organisms and exploring its potential for environmentally friendly pest and disease control in agriculture. nih.govnih.gov
Integration of Computational Approaches for Predictive Chemistry and Reaction Design
Computational chemistry and in silico modeling are becoming indispensable tools in chemical research. nih.govmdpi.com For a molecule like 6-methyl-5-hepten-2-one, these approaches present an opportunity to accelerate discovery and optimization, but their full integration remains a research challenge.
The primary goals for applying computational methods to this compound are:
Predicting Reaction Outcomes: Using quantum mechanical calculations and molecular modeling to predict the feasibility, yield, and selectivity of novel synthetic routes. This can help chemists prioritize which reactions to explore in the lab, saving time and resources.
Designing Novel Catalysts: Computationally screening potential catalyst structures to identify candidates with higher activity and selectivity for the synthesis of 6-methyl-5-hepten-2-one and its derivatives.
Understanding Biological Interactions: Employing molecular docking and molecular dynamics simulations to model how 6-methyl-5-hepten-2-one interacts with biological targets, such as insect olfactory receptors or enzymes like acetylcholinesterase. nottingham.ac.uknih.gov This can provide insights into its mechanism of action and guide the design of new bioactive molecules.
Metabolic Modeling: Developing genome-scale metabolic models of microorganisms to predict the effects of genetic modifications on the bioproduction of 6-methyl-5-hepten-2-one, thereby guiding metabolic engineering strategies. nih.gov
The future of research on 6-methyl-5-hepten-2-one will increasingly involve a synergistic relationship between laboratory experiments and computational studies, creating a powerful cycle of prediction, validation, and refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
